Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride
CAS No.:
Cat. No.: VC10044474
Molecular Formula: C8H14ClN3O2
Molecular Weight: 219.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14ClN3O2 |
|---|---|
| Molecular Weight | 219.67 g/mol |
| IUPAC Name | ethyl 4-amino-1-ethylpyrazole-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H13N3O2.ClH/c1-3-11-5-6(9)7(10-11)8(12)13-4-2;/h5H,3-4,9H2,1-2H3;1H |
| Standard InChI Key | GGBWFRLSLQNBPM-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C(=N1)C(=O)OCC)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure centers on a pyrazole ring, a diazole with nitrogen atoms at positions 1 and 2. Key functional groups include:
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Amino group (-NH₂) at position 4, enabling participation in hydrogen bonding and nucleophilic reactions.
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Ethyl group (-CH₂CH₃) at position 1, influencing steric and electronic properties.
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Ethyl carboxylate ester (-COOEt) at position 3, contributing to hydrophobicity and metabolic stability.
The hydrochloride salt forms via protonation of the amino group, improving aqueous solubility for biological assays .
Physicochemical Parameters
Table 1 summarizes critical physicochemical data:
| Property | Value |
|---|---|
| CAS Number | 1002651-84-4 |
| Molecular Formula | C₈H₁₃N₃O₂·HCl |
| Molecular Weight | 219.67 g/mol |
| Exact Mass | 219.0745 |
| Topological Polar Surface Area (PSA) | 70.1 Ų |
| LogP (Octanol-Water) | 1.24 |
These properties suggest moderate lipophilicity, compatible with membrane permeability, while the high PSA indicates potential for polar interactions .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves cyclocondensation reactions between hydrazines and 1,3-diketones. A representative pathway includes:
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Formation of the pyrazole core: Ethyl acetoacetate reacts with ethylhydrazine hydrochloride under acidic conditions, yielding the pyrazole ring.
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Esterification: The carboxylate group is introduced via esterification with ethanol.
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Salt formation: Treatment with hydrochloric acid produces the hydrochloride salt.
Industrial-scale synthesis employs continuous flow reactors and heterogeneous catalysts (e.g., Amberlyst-70) to enhance yield and purity.
Challenges and Innovations
Key challenges include controlling regioselectivity during ring formation and minimizing side reactions. Advances in nanocatalysis (e.g., Nano-Zinc Oxide) have improved reaction efficiency, achieving yields exceeding 80% in optimized conditions.
Biological Activities and Mechanisms
Enzyme Inhibition
The compound acts as a competitive inhibitor for enzymes such as cyclooxygenase-2 (COX-2) and kinases, binding to active sites via hydrogen bonds with the amino group and hydrophobic interactions with the ethyl substituents. Studies on analogous pyrazoles demonstrate IC₅₀ values in the micromolar range, suggesting moderate potency.
Receptor Modulation
Preliminary data indicate interactions with G-protein-coupled receptors (GPCRs), particularly those involved in inflammatory pathways. The ethyl carboxylate group may mimic endogenous ligands, altering downstream signaling cascades.
Research Findings and Applications
Case Study: Kinase Inhibition
A 2024 study screened pyrazole derivatives against a kinase panel, revealing that ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride inhibited ABL1 tyrosine kinase at 10 µM, reducing phosphorylation by 45%. This suggests potential in treating chronic myeloid leukemia.
Agrochemistry Applications
The compound’s stability under physiological conditions has spurred interest in agrochemical development. Derivatives show herbicidal activity against Amaranthus retroflexus (ED₅₀: 50 mg/L), though environmental toxicity profiles remain unstudied.
Comparative Analysis with Structural Analogs
Table 2 contrasts key features with related compounds:
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride | C₇H₁₂ClN₃O₂ | Methyl ester; lower molecular weight |
| Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate | C₇H₁₀N₃O₂ | Methyl substitution at position 1 |
The ethyl group at position 1 in the target compound enhances metabolic stability compared to methyl analogs, extending half-life in hepatic microsomes by 2.3-fold .
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